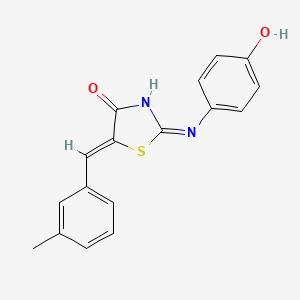
(E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a triazole-based compound that has shown promising results in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of (E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is not fully understood. However, it has been proposed that the compound may act as an inhibitor of certain enzymes involved in cancer cell growth and inflammation. It has also been suggested that (E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole may interact with metal ions, leading to changes in fluorescence properties.
Biochemical and Physiological Effects
Studies have shown that (E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, reduce inflammation in animal models, and act as a fluorescent probe for detecting metal ions. In addition, (E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has been shown to have low toxicity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is its potential use as a fluorescent probe for detecting metal ions. This could be useful in various scientific research fields, such as environmental monitoring and biomedical imaging. However, one limitation of (E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is its relatively complex synthesis method, which may limit its use in certain laboratory settings.
Zukünftige Richtungen
There are several future directions for research on (E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole. One direction is to further investigate its anti-cancer properties and potential use as a cancer treatment. Another direction is to explore its anti-inflammatory properties and potential use as an anti-inflammatory drug. Additionally, further research could be conducted on its use as a fluorescent probe for detecting metal ions, with potential applications in environmental monitoring and biomedical imaging.
Synthesemethoden
The synthesis of (E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole involves a series of chemical reactions. The starting material for the synthesis is 4-methylstyrene, which is reacted with sulfur dioxide and oxygen to form 4-methylstyrene sulfonic acid. The sulfonic acid is then reacted with pyrrolidine to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with sodium azide to form the (E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole.
Wissenschaftliche Forschungsanwendungen
(E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has shown potential applications in various scientific research fields. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. In addition, (E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has been studied for its potential use as a fluorescent probe for detecting metal ions.
Eigenschaften
IUPAC Name |
1-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-13-2-4-14(5-3-13)7-11-22(20,21)18-9-6-15(12-18)19-10-8-16-17-19/h2-5,7-8,10-11,15H,6,9,12H2,1H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIDSOMGHFVCHN-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

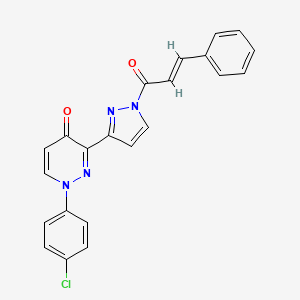
![3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B2928530.png)

![Ethyl 5-(3,5-dinitrobenzoyl)oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate](/img/structure/B2928532.png)
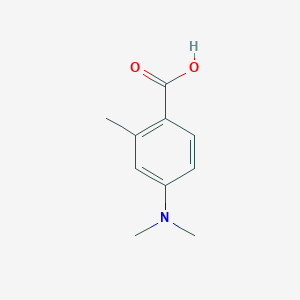

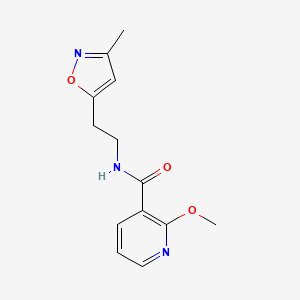

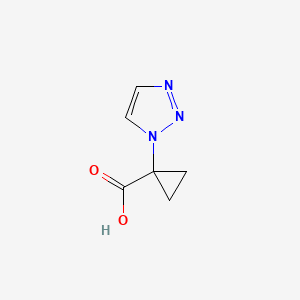
![N-(2,4-dimethylphenyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2928544.png)
![4-methoxy-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2928545.png)

![3,4-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2928549.png)
